molecular formula C15H23NO B291534 N-(4-butylphenyl)pentanamide

N-(4-butylphenyl)pentanamide

Cat. No.: B291534
M. Wt: 233.35 g/mol
InChI Key: GDFUGEUIPYLDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Butylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-butylphenyl group. These compounds typically exhibit tunable drug-likeness, with variations in substituents on the phenyl ring influencing solubility, bioavailability, and biological activity .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(4-butylphenyl)pentanamide

InChI

InChI=1S/C15H23NO/c1-3-5-7-13-9-11-14(12-10-13)16-15(17)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,16,17)

InChI Key

GDFUGEUIPYLDLT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCCC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Key Findings :

  • Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrates potent activity against Toxocara canis larvae. At 50 mM, it immobilizes parasites after 48 hours and achieves 100% mortality at 72 hours, comparable to albendazole but with delayed onset .
  • Drug-Likeness: Physicochemical Properties: LogP = 2.5 (optimal for lipid membrane permeability), TPSA = 46.2 Ų (favorable for oral absorption), and high water solubility .

Table 1 : Comparative Drug-Likeness Profiles

Parameter N-(4-Methoxyphenyl)Pentanamide Albendazole
Molecular Weight (g/mol) 207.3 265.3
LogP 2.5 3.1
TPSA (Ų) 46.2 75.6
BBB Permeability Yes No
CYP Inhibition Yes Yes
Synthetic Accessibility High (simpler synthesis) Moderate

Piperazine-Modified Pentanamides

Compounds such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () highlight the role of piperazine substituents in modulating dopamine receptor selectivity. These derivatives:

  • Exhibit logP values >3 , indicating enhanced lipophilicity for CNS targeting.
  • Demonstrate variable synthetic yields (34–53%) depending on substituent complexity .
  • Unlike N-(4-methoxyphenyl)pentanamide, these are tailored for neurological applications rather than antiparasitic activity.

Dipeptide-Sulphonamide Derivatives

Example: N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide ():

  • Anti-Ulcer Activity : Shows superior binding affinity to Helicobacter pylori receptors (PDB: 2QV3) compared to lansoprazole, a standard drug .
  • Structural Advantage : The sulphonamide group enhances hydrogen bonding with target proteins, improving selectivity .

Liquid Crystalline Pentanamides

Example : N-(4-((4′-pentyl-biphenyl)ethynyl)phenyl)pentanamide ():

  • Thermotropic Behavior : Forms smectic liquid crystalline phases at 120–150°C, driven by hydrogen bonding from secondary amide groups .
  • Application Potential: Useful in optoelectronic materials, contrasting with the pharmacological focus of other derivatives .

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